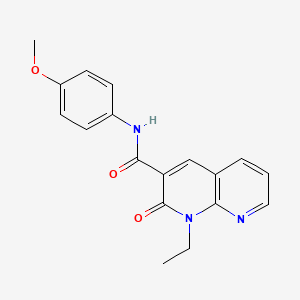

1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

1-Ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound derived from the 1,8-naphthyridine scaffold, a bicyclic aromatic system known for its pharmacological versatility. This compound features an ethyl group at position 1 of the naphthyridine core and a 4-methoxyphenyl carboxamide substituent at position 2.

Properties

IUPAC Name |

1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-3-21-16-12(5-4-10-19-16)11-15(18(21)23)17(22)20-13-6-8-14(24-2)9-7-13/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHZKSVVFUFAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction using 4-methoxyphenyl halides.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for various pharmacological effects, particularly in the context of cancer treatment and as an anti-inflammatory agent. Key findings include:

- Antitumor Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. For instance, studies have shown that naphthyridine derivatives can inhibit protein tyrosine kinases, which are crucial in cancer cell proliferation and survival . The specific compound under discussion may share similar mechanisms due to its structural characteristics.

- Anti-inflammatory Effects : Compounds with naphthyridine scaffolds have been noted for their anti-inflammatory activities. This is particularly relevant in treating conditions characterized by chronic inflammation .

Case Studies

Several case studies illustrate the applications and effectiveness of naphthyridine derivatives similar to 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:

Case Study 1: Anticancer Activity

In a study published in Nature, researchers synthesized a series of naphthyridine derivatives and evaluated their anticancer properties against various tumor cell lines. The results indicated that certain modifications to the naphthyridine core enhanced potency against specific cancer types, suggesting that similar modifications could be beneficial for the compound .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of naphthyridine compounds in animal models. The findings demonstrated a significant reduction in inflammatory markers following treatment with these compounds, indicating potential for therapeutic use in inflammatory diseases .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of 1,8-naphthyridine derivatives is highly dependent on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

Key Observations

- Substituent Length and Lipophilicity : Chlorinated alkyl chains (e.g., 4-chlorobutyl in LV50, 5-chloropentyl in FG160a) enhance lipophilicity and CB2 receptor binding affinity compared to the ethyl group in the target compound .

- Aromatic Substitutions : The 4-methoxyphenyl group in the target compound may confer improved solubility over chlorophenyl analogs (e.g., compound 5a4 in ), which exhibit higher melting points (193–195°C) due to stronger intermolecular forces .

- Biological Target Specificity: CB2 Agonists: LV50 and FG160a show nanomolar potency for CB2 receptors, attributed to the 4-methylcyclohexyl carboxamide and chlorinated alkyl chains . Antiviral Activity: Difluorobenzyl derivatives (e.g., compound 6u in ) inhibit HIV-1 integrase via interactions with the catalytic core .

Pharmacological and Physicochemical Data

| Property | Target Compound | LV50 | FG160a |

|---|---|---|---|

| Molecular Weight | 403.41 g/mol | ~450 g/mol* | ~480 g/mol* |

| LogP (Predicted) | ~2.8 | ~4.1 | ~4.5 |

| Key Functional Groups | Methoxy, ethyl | Chlorobutyl, cyclohexyl | Chloropentyl, cyclohexyl |

| Bioactivity | Unknown | CB2 agonist | CB2 agonist |

*Estimated based on structural analogs in .

Critical Analysis and Implications

- Structural-Activity Relationships (SAR) : The ethyl and 4-methoxyphenyl groups in the target compound may limit CB2 affinity compared to chlorinated analogs but could improve metabolic stability.

- Unmet Potential: While compounds like JT11 () and FG160a have validated biological data, the target compound requires further profiling for anticancer or anti-inflammatory activity, given the scaffold’s versatility.

- Synthetic Challenges : The absence of direct yield or purity data for the target compound contrasts with LV50 (66% yield) and FG160a (chromatographic purification), suggesting optimization may be needed .

Biological Activity

1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, characterized by its unique structural features which include an ethyl group, a methoxyphenyl moiety, and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Features and Synthesis

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Core Structure | Naphthyridine derivative |

| Substituents | Ethyl group, 4-methoxyphenyl group, carboxamide |

| Molecular Weight | Approximately 272.26 g/mol |

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The presence of both ethyl and methoxy groups contributes to its distinct chemical properties and biological activity compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Properties

Compounds in the naphthyridine class have been associated with antimicrobial effects. Preliminary studies suggest that this specific compound may possess antibacterial properties, although further investigation is required to quantify these effects and determine the mechanisms involved.

Anti-inflammatory Effects

The compound has shown promise as a selective ligand for cannabinoid receptors, particularly CB2 receptors. This selectivity is crucial for minimizing side effects typically associated with non-selective cannabinoid receptor activation. The anti-inflammatory potential could make it a candidate for therapeutic applications in pain management.

Anticancer Activity

Initial studies indicate that derivatives of naphthyridine may also possess anticancer properties. Research into the compound's binding affinity and selectivity compared to other known anticancer agents could reveal insights into its potential as an anticancer therapeutic .

The mechanism of action for this compound appears to involve multiple biochemical pathways. The compound's interaction with cannabinoid receptors suggests modulation of pain pathways and inflammation responses. Additionally, its structural features may enable it to interact with various molecular targets within cells .

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of naphthyridine derivatives:

- Study on Cannabinoid Receptor Interaction : Research demonstrated that the compound selectively binds to CB2 receptors with a high affinity, potentially leading to reduced inflammation and pain relief without the psychoactive effects associated with CB1 receptor activation.

- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential use as an antimicrobial agent.

- Anticancer Screening : A study involving various naphthyridine derivatives highlighted their ability to inhibit tumor growth in specific cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .

Q & A

Q. What are the standard synthetic protocols for synthesizing 1-ethyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core scaffold formation : React diethyl ethoxy methylene malonate with aminopyridine derivatives at 120°C for 1 hour, followed by reflux in diphenyl ether at 250°C for 4 hours to form the 1,8-naphthyridine core .

Substituent introduction : Use alkylation agents (e.g., p-chlorobenzyl chloride) with NaH in DMF under reflux (90°C, 24 hours) to introduce ethyl or aryl groups at the N1 position .

Amidation : React the carboxylic acid intermediate with amines (e.g., 4-methoxyaniline) in a sealed tube (25–100°C, 24 hours) to form the carboxamide .

Alternative methods : Ultrasound-assisted synthesis reduces reaction time (e.g., 30–60 minutes) and improves yields via cavitation effects .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

- 1H NMR : Peaks for NH (δ 9.19–9.95 ppm), aromatic protons (δ 7.15–8.90 ppm), and ethyl/methoxy groups (δ 1.30–5.84 ppm) confirm substitution patterns .

- IR Spectroscopy : C=O stretches (1651–1714 cm⁻¹) and aromatic C-H (2998–3112 cm⁻¹) validate the keto-amide structure .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 423 for Cl-substituted analogs) align with calculated molecular weights .

- Elemental Analysis : Carbon (62.28%) and nitrogen (9.90%) content matches theoretical values .

Advanced Research Questions

Q. How do computational methods like molecular docking inform the design of 1,8-naphthyridine-3-carboxamide derivatives?

Methodological Answer:

- Target Selection : Prioritize proteins with known binding pockets (e.g., bacterial DNA gyrase for antibacterial studies) .

- Docking Workflow :

- Ligand Preparation : Optimize the 3D structure of the carboxamide derivative using DFT calculations.

- Grid Generation : Define active site coordinates (e.g., ATP-binding pocket).

- Pose Scoring : Use AutoDock Vina or Schrödinger to rank binding affinities (ΔG values).

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Case Study : Ethyl and methoxy substituents at N1 and C4 positions enhance hydrophobic interactions with bacterial topoisomerase IV, as shown in derivatives with IC₅₀ < 1 µM .

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Substituent Variation :

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

- Hypothesis Testing : If a chloro-substituted derivative shows low activity despite favorable docking scores:

- Solubility Check : Measure logP values; high hydrophobicity may limit cellular uptake.

- Metabolic Stability : Perform hepatic microsome assays to assess degradation.

- Off-Target Screening : Use kinase profiling panels to identify unintended interactions.

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to decouple substituent effects from assay noise .

Example : A 4-chlorophenyl analog showed poor antibacterial activity (in vitro) due to rapid efflux in E. coli, resolved by adding efflux pump inhibitors .

Q. What strategies improve reaction yields in naphthyridine synthesis?

Methodological Answer:

- Catalyst Optimization : Replace NaH with K₂CO₃ in DMF to reduce side reactions (e.g., hydrolysis) .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) for amidation to stabilize transition states .

- Temperature Control : Microwave-assisted synthesis at 150°C reduces reaction time from 24 hours to 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.